An In-depth Technical Guide to 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole
An In-depth Technical Guide to 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole
Introduction
1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole is a heterocyclic organic compound featuring a tetrazole ring substituted at the 1-position with a phenyl group and at the 5-position with a pyrrolidinyl group. The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a key structural feature in many pharmacologically active compounds. It is often employed in medicinal chemistry as a bioisosteric replacement for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles.[1][2] The combination of the phenyl and pyrrolidinyl substituents on the tetrazole core suggests potential for diverse biological activities, drawing from the known properties of related chemical entities.
Chemical and Physical Properties (Predicted)
Quantitative data for the target compound is unavailable. The following table presents data for structurally similar compounds to provide an estimated profile.
| Property | 1-Phenyl-1H-tetrazole | (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | 1-Phenyl-5-mercapto-1H-tetrazole |
| Molecular Formula | C₇H₆N₄ | C₅H₉N₅ | C₇H₆N₄S |
| Molecular Weight | 146.15 g/mol | 139.16 g/mol | 178.22 g/mol |
| Melting Point | 66-68 °C | 271 °C (lit.) | 150-154 °C |
| Appearance | White to off-white crystalline solid | White to off-white crystal | White odorless crystalline powder |
| CAS Number | 5378-52-9 | 33878-70-5 | 86-93-1 |
Synthetic Methodologies
The synthesis of 1,5-disubstituted tetrazoles can be achieved through various routes. A plausible and commonly employed method for the synthesis of 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole is a three-component reaction involving phenyl isothiocyanate, sodium azide, and pyrrolidine.[3][4]
Proposed Experimental Protocol: Three-Component Synthesis
Reaction Scheme:
Materials:
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Phenyl isothiocyanate
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Pyrrolidine
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Sodium azide (NaN₃)
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Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
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Dimethylformamide (DMF)
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Ethanol
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Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Microwave reactor
Procedure:
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Reaction Setup: In a microwave reaction vessel, combine phenyl isothiocyanate (1.0 mmol), pyrrolidine (1.0 mmol), sodium azide (3.0 mmol), and bismuth(III) nitrate pentahydrate (1.0 mmol) in dimethylformamide (5.0 mL).
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Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation at 125 °C for 5-10 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 50 mL of water and acidify with 1 M HCl to a pH of approximately 2-3.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Potential Biological Activities and Signaling Pathways
Based on the pharmacological profiles of structurally related tetrazole derivatives, 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole could be investigated for a range of biological activities.[1][5][6]
Anti-inflammatory and Analgesic Activity
Many tetrazole derivatives exhibit anti-inflammatory and analgesic properties.[7] A possible mechanism of action could involve the inhibition of key inflammatory mediators.
Antimicrobial Activity
Substituted tetrazoles have been reported to possess antibacterial and antifungal properties.[5] The mechanism could involve the disruption of microbial cellular processes.
Antihypertensive Activity
Certain tetrazole derivatives, particularly those that mimic the structure of angiotensin II receptor antagonists, have shown antihypertensive effects.[8]
Structure-Activity Relationships (SAR) - Inferred
Based on studies of related compounds, the following structure-activity relationships can be hypothesized:
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1-Phenyl Group: The electronic nature and substitution pattern on the phenyl ring can significantly influence the biological activity. Electron-withdrawing or electron-donating groups may modulate the compound's interaction with biological targets.
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5-Pyrrolidinyl Group: The pyrrolidine ring provides a basic nitrogen atom and a specific conformational constraint that can be crucial for receptor binding. Modifications to the pyrrolidine ring, such as substitution or stereochemistry, would likely impact activity.
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Tetrazole Core: The tetrazole ring itself is a key pharmacophore, acting as a stable, acidic moiety that can form important interactions (e.g., hydrogen bonds, ionic interactions) with biological receptors.
Conclusion
While 1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole is not a well-characterized compound, its structural features suggest it could be a valuable subject for further investigation in drug discovery. The synthetic routes to analogous 1,5-disubstituted tetrazoles are well-established, providing a clear path for its synthesis. Based on the extensive research into the biological activities of tetrazole derivatives, this compound holds promise for exhibiting a range of pharmacological effects, particularly in the areas of inflammation, microbial infections, and cardiovascular disease. Experimental validation of its synthesis and biological properties is warranted to explore its full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations - PubMed [pubmed.ncbi.nlm.nih.gov]
